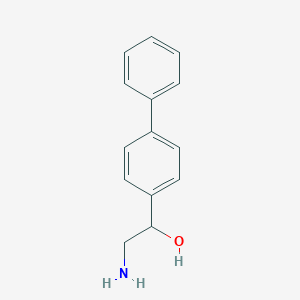

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Description

2-Amino-1-(4-phenylphenyl)ethan-1-ol is a secondary amino alcohol characterized by a biphenyl core (4-phenylphenyl group) substituted with an ethanolamine moiety. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound’s structure combines aromaticity from the biphenyl system with the hydrogen-bonding capabilities of the amino and hydroxyl groups.

Properties

CAS No. |

110826-96-5 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-amino-1-(4-phenylphenyl)ethanol |

InChI |

InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2 |

InChI Key |

ATTHACCWLCOMAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Chlorinated Derivatives

- The chlorine atoms also improve lipophilicity, which may influence membrane permeability in biological systems .

Methoxylated Derivatives

- 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol () Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol Key Features: Methoxy groups at the 2- and 4-positions are electron-donating, stabilizing the aromatic ring through resonance. This substitution pattern may reduce metabolic degradation compared to chlorinated analogs. The compound’s lower molecular weight (vs. biphenyl derivatives) suggests improved solubility in polar solvents .

Methylated Derivatives

- The ethylamino side chain introduces greater flexibility, which might enhance binding to G-protein-coupled receptors (GPCRs) .

Functional Group Modifications

Fluorinated Derivatives

- (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol () Molecular Formula: C₉H₉F₄NO Molecular Weight: 223.17 g/mol Key Features: Fluorine and trifluoromethyl groups impart strong electron-withdrawing effects and metabolic stability. The stereochemistry (S-configuration) may enhance enantioselective interactions in chiral environments, making this compound valuable in asymmetric synthesis .

Hydroxyethylamino Derivatives

- 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol () Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Key Features: Dual hydroxyethylamino groups enable extensive hydrogen bonding, improving solubility in aqueous media. This property is advantageous for pharmaceutical formulations requiring high bioavailability .

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Amino-1-(4-phenylphenyl)ethan-1-ol | C₁₄H₁₅NO | 213.28 | Biphenyl core | High aromaticity, moderate lipophilicity |

| (1R,2R)-2-Amino-1-(3-Cl-Ph)-2-(4-Cl-Ph)-EOH | C₁₄H₁₂Cl₂NO | 296.16 | 3-Cl, 4-Cl | Enhanced reactivity, lipophilic |

| 2-Amino-1-(2,4-di-OMe-Ph)-EOH | C₁₀H₁₅NO₃ | 197.23 | 2-OMe, 4-OMe | Electron-rich, polar |

| 2-(Ethylamino)-1-(4-Me-Ph)-EOH | C₁₁H₁₇NO | 179.26 | 4-Me, ethylamino | Flexible, steric hindrance |

| (S)-2-Amino-2-(3-F-4-CF₃-Ph)-EOH | C₉H₉F₄NO | 223.17 | 3-F, 4-CF₃ | Metabolic stability, chiral specificity |

Research Implications

- Chlorinated and Fluorinated Analogs : These derivatives are promising candidates for antimicrobial or anticancer agents due to their enhanced stability and reactivity .

- Methoxylated Derivatives : Their polarity and resonance-stabilized structures make them suitable for drug delivery systems requiring controlled release .

- Hydroxyethylamino Derivatives: High solubility supports applications in topical formulations or injectables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.